2,2'-Biphenyldiol, cyclic phosphate
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Overview
Description
2,2’-Biphenyldiol, cyclic phosphate is an organic compound with the chemical formula C12H9O4P. . This compound is characterized by its cyclic phosphate structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Biphenyldiol, cyclic phosphate typically involves the reaction of biphenyl derivatives with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the cyclic phosphate structure . The reaction conditions often include the use of a solvent such as dichloromethane (CH2Cl2) and a base like triethylamine (Et3N) to neutralize the hydrochloric acid (HCl) generated during the reaction.
Industrial Production Methods
Industrial production of 2,2’-Biphenyldiol, cyclic phosphate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-Biphenyldiol, cyclic phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the cyclic phosphate to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alcohols or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while reduction produces alcohols. Substitution reactions result in various phosphate esters .
Scientific Research Applications
2,2’-Biphenyldiol, cyclic phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of 2,2’-Biphenyldiol, cyclic phosphate involves its interaction with molecular targets such as enzymes and receptors. The cyclic phosphate structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, drug delivery, or other fields .
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-2,2’-dicarbonitrile
- Biphenylphosphoric acid
- rac-BINOL-phosphoric acid
- 1,1’-Biphenyl-2,2’-dicarbonitrile
- 2,2’-Dicyano-1,1’-biphenyl
- 2,2’-Biphenyldicarbonitrile
- o,o’-Dicyanodiphenyl
- Diphenonitrile
- 2,2’-Dicyanobiphenyl
- 2.2’-Biphenylylenphosphorsaeure
Uniqueness
2,2’-Biphenyldiol, cyclic phosphate is unique due to its cyclic phosphate structure, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it valuable in various applications, from catalysis to drug delivery.
Properties
IUPAC Name |
6-hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O4P/c13-17(14)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16-17/h1-8H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRHEPZUTYXELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3OP(=O)(O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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